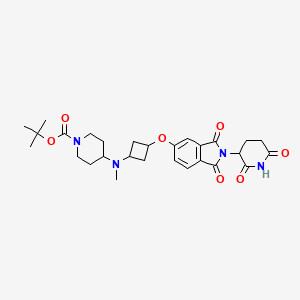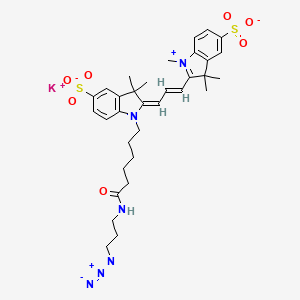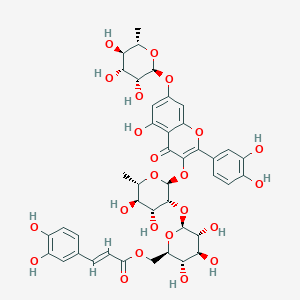
E3 Ligase Ligand-linker Conjugate 62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 62: is a conjugate compound that combines an E3 ligase ligand with a linker. This compound is part of the Proteolysis Targeting Chimeras (PROTACs) technology, which is designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is composed of Thalidomide and a corresponding linker, and it functions as a Cereblon ligand to recruit CRBN protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 62 involves the conjugation of Thalidomide with a linker. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the following steps:
Activation of Thalidomide: Thalidomide is activated to form a reactive intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The resulting conjugate is purified using techniques such as chromatography to obtain the final product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also include automated synthesis and purification systems to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions: : E3 Ligase Ligand-linker Conjugate 62 undergoes various chemical reactions, including:
Substitution Reactions: The conjugation process involves nucleophilic substitution reactions where the linker is attached to Thalidomide.
Ubiquitination: Once the conjugate is formed, it participates in the ubiquitination process, where it facilitates the transfer of ubiquitin to target proteins.
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include:
Thalidomide: The core ligand.
Linker Molecules: Various linkers such as PEGs or alkyl chains.
Catalysts and Solvents: Catalysts and solvents are used to facilitate the reactions under controlled conditions.
Major Products: : The major product of the synthesis is the this compound itself, which is used as an intermediate for the synthesis of complete PROTAC molecules .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 62 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in drug discovery and development processes to identify and validate new therapeutic targets
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 62 involves the recruitment of the CRBN protein, which is part of the E3 ubiquitin ligase complex. The conjugate binds to the target protein and brings it into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 62 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) Ligands: These ligands are used in PROTACs to recruit the VHL E3 ligase.
MDM2 Ligands: Used to recruit the MDM2 E3 ligase in PROTACs.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Used to recruit IAP E3 ligases in PROTACs.
Uniqueness: : this compound is unique in its ability to recruit the CRBN protein, making it particularly useful for targeting proteins that are specifically regulated by CRBN. This specificity allows for the development of highly selective PROTACs with minimal off-target effects .
Conclusion
This compound is a versatile and valuable compound in the field of targeted protein degradation. Its unique ability to recruit the CRBN protein and its wide range of applications in scientific research, medicine, and industry make it a critical tool for advancing our understanding of protein function and developing new therapeutic strategies.
Propiedades
Fórmula molecular |
C28H36N4O7 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-11-9-16(10-12-31)30(4)17-13-19(14-17)38-18-5-6-20-21(15-18)26(36)32(25(20)35)22-7-8-23(33)29-24(22)34/h5-6,15-17,19,22H,7-14H2,1-4H3,(H,29,33,34) |
Clave InChI |
HFEWIYGRNALLGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)








